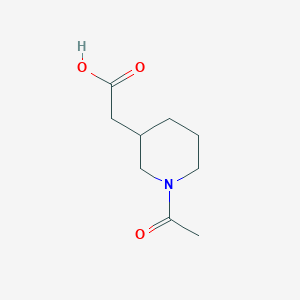

1-Acetyl-3-piperidineacetic Acid

説明

1-Acetyl-3-piperidineacetic acid is a compound that can be associated with piperidine-based structures. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds derived from piperidine often exhibit a range of biological activities and are of interest in medicinal chemistry. Although the provided papers do not directly discuss 1-acetyl-3-piperidineacetic acid, they do provide insights into similar piperidine derivatives and their interactions with various acids, which can be extrapolated to understand the properties and behavior of 1-acetyl-3-piperidineacetic acid.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One such method is a one-pot, five-component reaction that involves β-keto esters, aromatic aldehydes, and various amines catalyzed in an acetic acid medium . This method is advantageous as it does not require a separate catalyst and allows for the synthesis of highly functionalized piperidines. The use of acetic acid as a solvent not only promotes the reaction but also results in the precipitation of the substituted piperidine, simplifying the isolation of the product.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often studied using X-ray diffraction and computational methods such as B3LYP and PM3 calculations . For example, the 1:1 complex of 1-piperidineacetic acid with HCl forms a monoclinic crystal structure with specific hydrogen bonding patterns . Similarly, the molecular structure of 1-piperidinium acid perchlorate has been characterized, revealing an orthorhombic crystal system with hydrogen bonds between the COOH group and the ClO4- anion, as well as between neighboring molecules . These studies provide a foundation for understanding the molecular structure of 1-acetyl-3-piperidineacetic acid.

Chemical Reactions Analysis

Piperidine derivatives can engage in various chemical reactions, primarily through their functional groups. The presence of a carboxylate group, as seen in 1-piperidineacetic acid, allows for the formation of hydrogen bonds with anions such as Cl- and ClO4- . These interactions can lead to the formation of layered structures with hydrophilic and hydrophobic regions, which could influence the reactivity and solubility of the compounds. The piperidine ring itself can also participate in reactions, as indicated by its ability to form intermolecular hydrogen bonds in the presence of naphthaleneacetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the nature of their interactions with other molecules. X-ray diffraction studies reveal specific crystallographic parameters, such as unit cell dimensions and space groups, which are indicative of the solid-state properties of these compounds . The FTIR spectroscopy data provides insights into the vibrational modes associated with hydrogen bonding, which can affect properties like melting point, solubility, and stability . The chair conformation of the piperidine ring, as observed in the crystal structure with naphthaleneacetic acid, suggests a certain rigidity and steric arrangement that could influence the compound's reactivity .

科学的研究の応用

Conformational Analysis

1-piperidineacetic acid, closely related to 1-Acetyl-3-piperidineacetic Acid, has been the subject of conformational analysis through X-ray diffraction and ab initio calculations. The study revealed various conformers of the compound and provided insights into its structural stability and interactions (Dega-Szafran et al., 2002).

Complex Formation Studies

Research has explored the formation of complexes between 1-piperidineacetic acid and other compounds. For instance, the 2:1 complex of 1-piperidineacetic acid with perchloric acid was characterized using X-ray diffraction, revealing insights into the structural properties and interactions of these complexes (Dega-Szafran et al., 2004).

Inhibitors of γ-Aminobutyric Acid Uptake

Compounds closely related to 1-Acetyl-3-piperidineacetic Acid, like N-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acid, have been studied for their role as inhibitors of γ-Aminobutyric Acid (GABA) uptake. These findings are significant for understanding the neurochemical processes and potential therapeutic applications (Ali et al., 1985).

Crystal and Molecular Structure Studies

Numerous studies have focused on understanding the crystal and molecular structure of 1-piperidineacetic acid complexes using techniques like X-ray diffraction and computational methods. These studies provide a deeper understanding of the molecular interactions and structural characteristics of these compounds (Dega-Szafran et al., 2004).

Spectroscopic Characterization

The complexes of 1-piperidineacetic acid have been characterized using spectroscopic methods such as FTIR, NMR, and UV-vis spectroscopies. These studies contribute to the understanding of the chemical properties and reactivities of these complexes (Dega-Szafran & Petryna, 2005).

将来の方向性

Piperidine derivatives, including 1-Acetyl-3-piperidineacetic Acid, have significant potential in the field of drug discovery due to their wide range of biological activities . Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential therapeutic applications .

特性

IUPAC Name |

2-(1-acetylpiperidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)10-4-2-3-8(6-10)5-9(12)13/h8H,2-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQRCEZHYXCOPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442034 | |

| Record name | 1-n-acetyl-3-piperidinylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-3-piperidineacetic Acid | |

CAS RN |

169253-07-0 | |

| Record name | 1-n-acetyl-3-piperidinylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

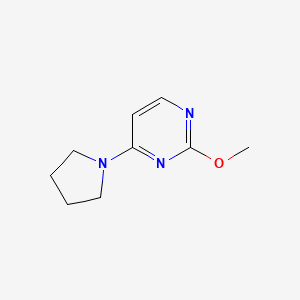

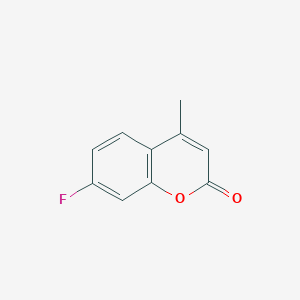

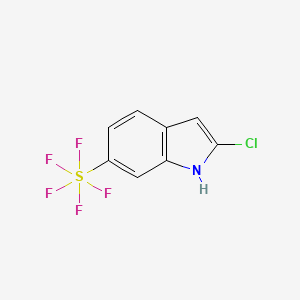

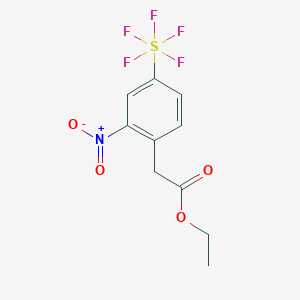

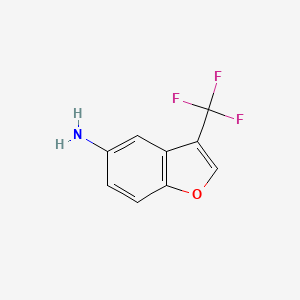

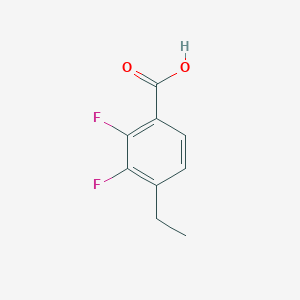

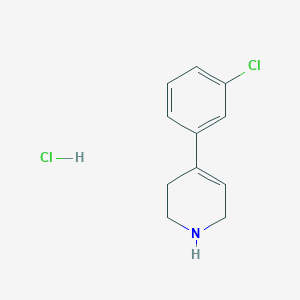

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031075.png)

![Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031076.png)

![1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B3031077.png)

![[4-(2,2-Difluoroethoxy)-2-methylphenyl]amine hydrochloride](/img/structure/B3031092.png)